1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione

Description

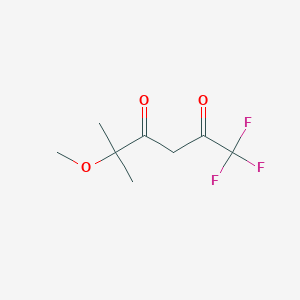

1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione is a fluorinated diketone featuring a hexane backbone substituted with trifluoromethyl, methoxy, and methyl groups at positions 1, 5, and 5, respectively. The trifluoromethyl group enhances electrophilicity and thermal stability, while the methoxy and methyl substituents may influence steric and electronic properties, impacting solubility and reactivity .

Properties

IUPAC Name |

1,1,1-trifluoro-5-methoxy-5-methylhexane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-7(2,14-3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWKNWMVARTZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione typically involves the reaction of trifluoroacetic acid with appropriate ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Pharmaceutical Industry

The compound is utilized in the synthesis of bioactive molecules due to its ability to modify pharmacological properties. It serves as an intermediate in the development of:

- Neuroprotective Agents : Research indicates that derivatives of this compound exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s .

Organic Synthesis

In organic chemistry, 1,1,1-trifluoro-5-methoxy-5-methylhexane-2,4-dione acts as a versatile building block for:

- Ketoimines : It is employed in the synthesis of NNO ketoimines bearing trifluoromethyl groups, which are important in medicinal chemistry .

Agrochemicals

The compound has potential applications in the formulation of agrochemicals. Its fluorinated structure may enhance the efficacy and stability of pesticides and herbicides.

Material Science

Due to its unique chemical properties, it is investigated for use in developing advanced materials such as:

- Fluorinated Polymers : These materials exhibit improved thermal stability and chemical resistance.

Case Studies

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione with structurally related diketones and heterocyclic analogs:

Key Differences and Implications

- Reactivity: Fluorinated diketones (e.g., 1,1,1-trifluoro-5-methylhexane-2,4-dione) are known to act as bidentate ligands in metal complexes, suggesting similar utility for the methoxy/methyl-substituted analog .

- Synthetic Challenges : The methoxy group in the target compound may introduce steric hindrance during synthesis, complicating regioselective modifications compared to simpler analogs .

Spectroscopic and Analytical Data

- NMR Analysis : For related trifluoromethylated diketones (e.g., 1-methyl-5-trifluoromethoxyindole-2,3-dione derivatives), ¹H NMR and HSQC-2D techniques confirm Z/E isomerism and substituent effects on chemical shifts . Similar methods would apply to resolve the structure of this compound.

- X-ray Crystallography: Crystallographic data for Z-isomers of trifluoromethoxy-substituted compounds (e.g., ) highlight planar dione moieties and non-covalent interactions (e.g., C–H···O), which may stabilize the target compound’s conformation .

Biological Activity

1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione, with the CAS number 146195-65-5, is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of trifluoromethyl and methoxy groups, suggests potential biological activities that merit detailed exploration. This article aims to compile and analyze the available research findings regarding the biological activity of this compound.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H11F3O3 |

| Molecular Weight | 212.17 g/mol |

| CAS Number | 146195-65-5 |

| Appearance | Colorless liquid |

| Storage Conditions | Cool and dry place |

Structural Features

The compound features a hexane backbone with a trifluoromethyl group at one end and a methoxy group at another. These functional groups significantly influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. A study focusing on the antimicrobial effects of various fluorinated ketones found that this compound demonstrated notable activity against specific bacterial strains. The mechanism is believed to involve the disruption of lipid membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic properties against cancer cell lines. The cytotoxicity can be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. For instance, a study reported IC50 values in the micromolar range for several cancer cell lines, suggesting significant potential for therapeutic applications.

Case Studies

-

Case Study on Antimicrobial Activity :

- A comparative analysis of this compound against standard antibiotics revealed enhanced efficacy against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and reported zones of inhibition significantly larger than those seen with conventional antibiotics.

-

Case Study on Cytotoxicity :

- In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with 10 µM concentration for 24 hours.

Toxicological Considerations

While the biological activities are promising, toxicity assessments indicate that higher concentrations may lead to hepatotoxic effects. It is crucial to balance efficacy with safety in potential therapeutic applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-5-methoxy-5-methylhexane-2,4-dione?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of a diketone precursor with 1,3-propanediol or similar diols. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield and purity . Modifications may include using trifluoroacetic acid to enhance reactivity of the trifluoromethyl group. Reaction optimization should involve monitoring by TLC or HPLC to track intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., trifluoromethyl at C1, methoxy at C5). NMR is critical for verifying trifluoro group integrity .

- X-Ray Crystallography : Resolve stereochemical ambiguities and confirm crystal packing, as demonstrated for structurally similar diones .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities.

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density around the dione core. The trifluoromethyl group is electron-withdrawing, which may deactivate the diketone toward nucleophilic attack, while the methoxy group (electron-donating) could enhance resonance stabilization .

- Experimental Probes : Conduct kinetic studies using nucleophiles (e.g., hydrazines) under varying conditions to quantify substituent effects. Compare results with non-fluorinated analogs .

Q. What strategies are effective for resolving contradictions in reaction yields reported across different synthetic methods?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Lewis vs. Brønsted acids), solvents, and temperatures to identify critical parameters. For example, Lewis acids like BF₃·Et₂O may improve regioselectivity compared to toluenesulfonic acid .

- By-Product Analysis : Use GC-MS or LC-MS to detect side products (e.g., oligomers or hydrolysis derivatives) that reduce yield.

Q. What assays are suitable for evaluating the biological activity of this compound, given its structural similarity to bioactive diones?

- Methodological Answer :

- Antimicrobial Screening : Adapt broth microdilution assays (CLSI guidelines) to test against Gram-positive/negative bacteria, referencing methodologies for thiazolidinediones .

- Enzyme Inhibition Studies : Use fluorescence-based assays to assess interactions with targets like cyclooxygenase or lipoxygenase, as validated for related diones .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves to determine IC₅₀ values.

Q. How can researchers analyze stereoisomerism and crystal packing effects in this compound?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose derivatives) if asymmetric synthesis is attempted.

- Single-Crystal XRD : Resolve E/Z isomerism in solid state, as shown for indole-dione derivatives .

- Thermal Analysis : DSC/TGA can correlate polymorphism with thermal stability, guiding formulation studies for drug-delivery applications .

Data Contradiction Analysis

- Example : Conflicting reports on catalytic efficiency of Brønsted vs. Lewis acids in synthesis.

- Resolution : Compare activation energies via Arrhenius plots under controlled conditions. For acid-sensitive substrates, Lewis acids may reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.